molecular formula C12H18ClNO2 B12831918 (S)-2-Amino-3-mesitylpropanoic acid hydrochloride

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride

Cat. No.: B12831918
M. Wt: 243.73 g/mol
InChI Key: QRQGYGQQJMLUMX-MERQFXBCSA-N
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Description

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the mesityl group, which is then attached to a suitable amino acid precursor.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include mesityl chloride and a base such as sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include mesityl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-phenylpropanoic acid hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.

    (S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Contains a 4-methylphenyl group instead of a mesityl group.

Uniqueness

The presence of the mesityl group in (S)-2-Amino-3-mesitylpropanoic acid hydrochloride imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1

InChI Key

QRQGYGQQJMLUMX-MERQFXBCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl

Origin of Product

United States

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